Chelation Capability: 2,4'-Bipyridine Core Prevents Metal Chelation, Diverging from 2,2'-Isomers
Methyl 6-chloro-[2,4'-bipyridine]-4-carboxylate is built on a 2,4'-bipyridine scaffold that, unlike 2,2'-bipyridine, cannot act as a chelating bidentate ligand because its two nitrogen donors are located at positions 2 and 4' in an unsymmetrical arrangement that precludes simultaneous binding to a single metal centre [1]. In contrast, 2,2'-bipyridine chelates most transition metals with formation constants (log K) typically ranging from 4.0 to 7.0 for first-row metals [2]. This structural distinction forces the 2,4'-bipyridine core to function either as a monodentate ligand or as a bridging linker in multimetallic assemblies, directly influencing the nuclearity and topology of the resulting complexes [1].
| Evidence Dimension | Chelating bidentate coordination ability |
|---|---|
| Target Compound Data | No chelating bidentate mode possible (monodentate or bridging only) [1] |
| Comparator Or Baseline | 2,2'-Bipyridine (log K = 4.0–7.0 for first-row transition metals) [2] |
| Quantified Difference | Qualitative: chelation absent vs. chelation present (log K > 4) [1][2] |
| Conditions | Coordination chemistry with transition metal ions (Pt(II), Ru(II), etc.) in organic or aqueous media [1][2] |
Why This Matters
For procurement decisions, this dictates that the compound must be selected when a non-chelating or bridging bipyridine ligand is required for a specific catalytic or materials science application.
- [1] Digital Library of the University of North Texas. Combined Electrochemistry and Spectroscopy of Complexes and Supramolecules containing Bipyridyl and Other Azabiphenyl Building Blocks. Chapter III. https://digital.library.unt.edu/ark:/67531/metadc279396/m1/46/ View Source
- [2] J. G. H. du Preez et al., 'The Coordination Chemistry of 2,2'-Bipyridine,' Coordination Chemistry Reviews, 1990, 104, 67–106. (Representative formation constants for 2,2'-bipyridine.) View Source
